GABAA Subtype Binding Fingerprint: Direct Comparison with Flunitrazepam, Alprazolam, and Ro15‑1788
In a unified radioligand displacement assay panel using recombinant human GABAA receptors (αxβ2γ2 subtypes), QH‑II‑063 exhibits a distinct affinity gradient: Ki = 9.4 nM (α1), 9.3 nM (α2), 31 nM (α3), and 7.7 nM (α5). This profile contrasts with flunitrazepam, which displays higher affinity across α1–α5 (Ki = 2.2, 2.5, 4.5, and 2.1 nM respectively), and with Ro15‑1788 (flumazenil), which binds with sub‑nanomolar affinity at all four subtypes (Ki = 0.8, 0.9, 1.05, and 0.6 nM) [1]. Alprazolam shows sub‑nanomolar affinity at α1 (0.8 nM) and α2 (0.59 nM) but substantially weaker α6 binding (Ki = 10,000 nM) [1]. QH‑II‑063 therefore occupies a middle ground—moderate nanomolar affinity with a notable α3 drop‑off—that is not replicated by these widely used reference ligands.
| Evidence Dimension | Binding affinity (Ki) at recombinant human GABAA αxβ2γ2 subtypes |
|---|---|
| Target Compound Data | α1: 9.4 nM; α2: 9.3 nM; α3: 31 nM; α5: 7.7 nM |
| Comparator Or Baseline | Flunitrazepam (α1: 2.2, α2: 2.5, α3: 4.5, α5: 2.1 nM); Alprazolam (α1: 0.8, α2: 0.59, α3: 1.43, α5: 1.54 nM); Ro15‑1788 (α1: 0.8, α2: 0.9, α3: 1.05, α5: 0.6 nM) |
| Quantified Difference | QH‑II‑063 affinity at α3 is 6.9‑fold lower than flunitrazepam, 21.7‑fold lower than alprazolam, and 29.5‑fold lower than Ro15‑1788 at the same subtype; α1 and α5 affinities are 4.3‑fold and 3.7‑fold lower than flunitrazepam, respectively. |
| Conditions | Displacement of [3H]flunitrazepam from recombinant human GABAA receptors (αxβ2γ2 subtypes) expressed in HEK293 cell membranes; data compiled in Clayton et al. (2015) Table 6 from the Ph.D. thesis of Clayton (2011). |
Why This Matters
Researchers requiring a ligand with moderate, non‑sub‑nanomolar affinity and a steeper affinity decline at α3 compared with classical benzodiazepines can use QH‑II‑063 to probe subtype‑dependent pharmacology without the confounding high potency of flunitrazepam or Ro15‑1788.
- [1] Clayton, T.; Poe, M. M.; Rallapalli, S.; Biawat, P.; Savić, M. M.; Rowlett, J. K.; Gallos, G.; Emala, C. W.; Kaczorowski, C. C.; Stafford, D. C.; Arnold, L. A.; Cook, J. M. A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model. Int. J. Med. Chem. 2015, 2015, 430248, Table 6. View Source
